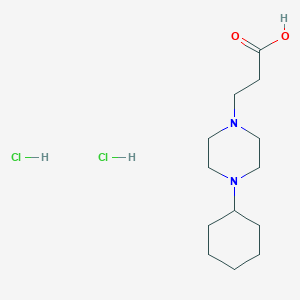
3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride, commonly referred to as CPPA, is an important compound used in scientific research. It is a cyclohexyl derivative of piperazine and is a component of many drugs and pharmaceuticals. CPPA has a variety of applications in scientific research, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of different drugs on the body and to explore the mechanisms of action of these drugs. CPPA has also been used as a tool to study the effects of different environmental factors on the body.
科学的研究の応用
CPPA has a variety of applications in scientific research. It is used to study the effects of different drugs on the body and to explore the mechanisms of action of these drugs. CPPA has also been used to study the effects of different environmental factors on the body. It has been used to study the effects of different drugs on the central nervous system, including the effects of opioids and other painkillers. It has also been used to study the effects of different drugs on the cardiovascular system, including the effects of antihypertensive drugs.
作用機序
CPPA is an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO, CPPA increases the levels of these neurotransmitters in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPPA depend on the dose and route of administration. CPPA has been shown to have a variety of effects on the body, including increased alertness, improved mood, and improved cognitive performance. It has also been shown to reduce anxiety and stress levels. It has been used to treat a variety of conditions, including depression, anxiety, and insomnia.
実験室実験の利点と制限
The use of CPPA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and has a low toxicity. However, there are a few limitations to be aware of. CPPA is not water soluble, so it must be dissolved in an appropriate solvent before use. Additionally, CPPA can interact with other drugs, so it is important to be aware of potential drug interactions when using CPPA in laboratory experiments.
将来の方向性
The potential future directions for CPPA are numerous. It could be used to study the effects of different drugs on the body, to explore the mechanisms of action of these drugs, and to study the effects of different environmental factors on the body. It could also be used as a tool to develop new drugs and to study the effects of different drugs on the central nervous system, cardiovascular system, and other physiological systems. Finally, it could be used to study the effects of different drugs on the brain and behavior.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and deprotection to yield the final product.", "Starting Materials": [ "Cyclohexylamine", "Propionic acid", "Di-tert-butyl dicarbonate", "Thionyl chloride", "Sodium hydroxide", "4-Chloropiperazine", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Protection of cyclohexylamine with di-tert-butyl dicarbonate to yield N-tert-butoxycarbonyl-cyclohexylamine.", "Step 2: Formation of 4-(tert-butoxycarbonyl)-piperazine by reacting N-tert-butoxycarbonyl-cyclohexylamine with 4-chloropiperazine in the presence of sodium hydroxide.", "Step 3: Deprotection of 4-(tert-butoxycarbonyl)-piperazine with thionyl chloride to yield 4-(chloromethyl)-piperazine.", "Step 4: Reaction of 4-(chloromethyl)-piperazine with propionic acid in the presence of potassium carbonate to yield 3-(4-chloromethyl-piperazin-1-yl)-propionic acid.", "Step 5: Reduction of 3-(4-chloromethyl-piperazin-1-yl)-propionic acid with hydrogen gas in the presence of palladium on carbon catalyst to yield 3-(4-cyclohexyl-piperazin-1-yl)-propionic acid.", "Step 6: Formation of 3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride by treating 3-(4-cyclohexyl-piperazin-1-yl)-propionic acid with hydrochloric acid in ethanol." ] } | |
| 1185304-69-1 | |
分子式 |
C13H25ClN2O2 |
分子量 |
276.80 g/mol |
IUPAC名 |
3-(4-cyclohexylpiperazin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h12H,1-11H2,(H,16,17);1H |
InChIキー |
SCHOFYPZMRXXPE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCN(CC2)CCC(=O)O.Cl.Cl |
正規SMILES |
C1CCC(CC1)N2CCN(CC2)CCC(=O)O.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



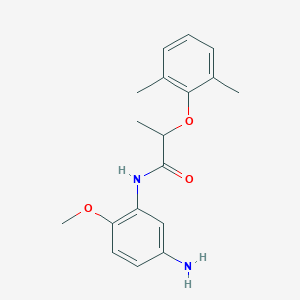

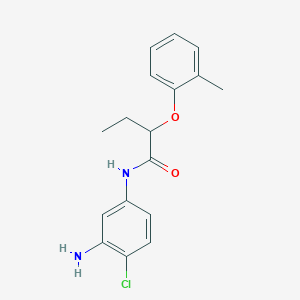
![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride](/img/structure/B1388917.png)
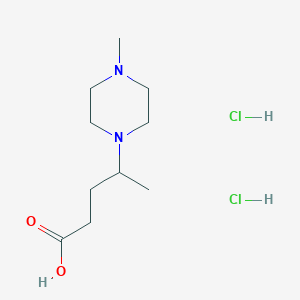
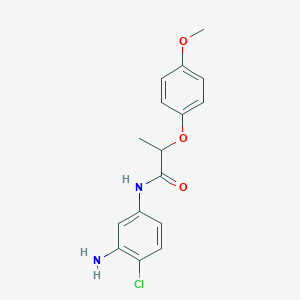
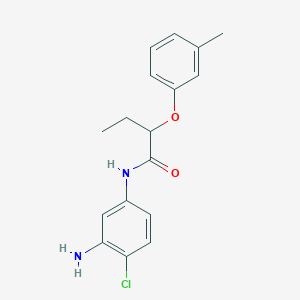
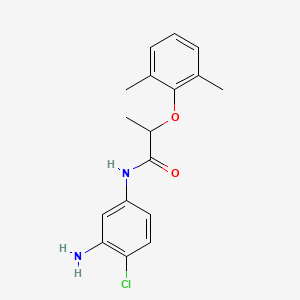
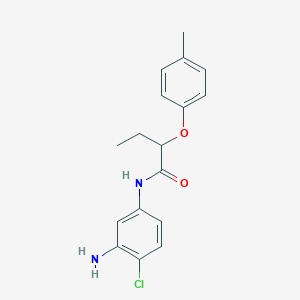
![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388926.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388927.png)
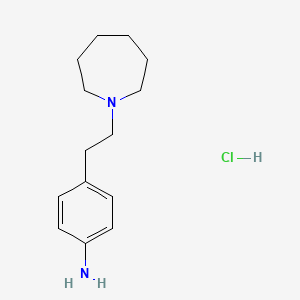
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388931.png)
